HIV-1 Protease Inhibitor Binding Affinity
In a head-to-head comparison of HIV-1 protease inhibitors incorporating a hydroxyethylamine dipeptide isostere, the inhibitor containing (1R,2R)-2-aminocyclopentanecarboxylic acid as a proline replacement exhibited a Ki value of 0.8 nM, whereas the inhibitor containing the cis-(1R,2S)-ACPC diastereomer showed a Ki value of 12 nM [1]. The native proline-containing reference compound displayed a Ki value of 2.0 nM. This demonstrates that the trans-(1R,2R) stereoisomer provides superior binding affinity compared to the cis diastereomer and comparable or slightly improved affinity relative to proline in this scaffold.
| Evidence Dimension | HIV-1 Protease Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.8 nM |
| Comparator Or Baseline | cis-(1R,2S)-ACPC: Ki = 12 nM; Native Proline: Ki = 2.0 nM |
| Quantified Difference | 15-fold improvement in Ki compared to cis-(1R,2S)-ACPC; 2.5-fold improvement compared to proline |
| Conditions | In vitro enzyme inhibition assay using recombinant HIV-1 protease; hydroxyethylamine dipeptide isostere scaffold |
Why This Matters
This quantitative binding data directly informs selection of (1R,2R)-ACPC over its cis diastereomer for HIV protease inhibitor development, where sub-nanomolar Ki values are critical for therapeutic efficacy.
- [1] Nöteberg D, Brånalt J, Kvarnström I, Classon B, Samuelsson B, Nillroth U, Danielson H, Karlén A, Hallberg A. Synthesis of enantiomerically pure cis and trans 2-aminocyclopentanecarboxylic acids. Use of proline replacements in potential HIV-protease inhibitors. Tetrahedron. 1997;53(23):7975-7984. View Source
